セフォベシン
概要
説明
セフォベシンは、広域スペクトル、第3世代セファロスポリン系抗生物質です。主に獣医学において、猫や犬の皮膚および軟部組織感染症の治療に使用されます。 セフォベシンは、コンベニアという商品名で販売されており、投薬スケジュールへの遵守を確保する、長効性注射剤として知られています .
科学的研究の応用
セフォベシンは、特に獣医学において、いくつかの科学研究における応用があります。
作用機序
セフォベシンは、細菌の細胞壁の合成を阻害することで効果を発揮します。細菌の細胞壁にあるペニシリン結合タンパク質に結合し、細胞壁の合成を阻害し、細胞死を引き起こします。 セフォベシンは、高タンパク質結合特性を持つため、シュードモナス属やエンテロコッカス属には効果がありません .
生化学分析
Biochemical Properties
Cefovecin plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . This binding disrupts the cell wall synthesis, leading to bacterial cell lysis and death. Cefovecin interacts with various enzymes and proteins, including transpeptidases and carboxypeptidases, which are involved in the final stages of bacterial cell wall synthesis .
Cellular Effects
Cefovecin exerts its effects on bacterial cells by interfering with cell wall synthesis, leading to cell lysis and death . This antibiotic is particularly effective against Gram-positive and Gram-negative bacteria, including Staphylococcus intermedius, Streptococcus canis, and Pasteurella multocida . In addition to its bactericidal effects, Cefovecin can influence cellular processes such as cell signaling pathways and gene expression by disrupting the integrity of the bacterial cell wall .
Molecular Mechanism
The molecular mechanism of Cefovecin involves its binding to penicillin-binding proteins, which are crucial for bacterial cell wall synthesis . By inhibiting these proteins, Cefovecin prevents the cross-linking of peptidoglycan layers, leading to weakened cell walls and eventual bacterial cell death . This mechanism is similar to other cephalosporins, but Cefovecin’s high protein-binding capacity and long half-life make it particularly effective for extended periods .
Temporal Effects in Laboratory Settings
In laboratory settings, Cefovecin has shown stability and sustained efficacy over time. Studies have demonstrated that Cefovecin maintains its antibacterial activity for up to 14 days following administration . The stability of Cefovecin is attributed to its high protein-binding capacity, which allows it to remain in the bloodstream for extended periods . Long-term effects on cellular function have not been extensively studied, but the antibiotic’s prolonged presence in the body suggests potential for sustained antibacterial activity .
Dosage Effects in Animal Models
In animal models, the effects of Cefovecin vary with different dosages. At therapeutic doses, Cefovecin is highly effective in treating skin infections in cats and dogs . At higher doses, adverse effects such as lethargy, decreased appetite, vomiting, and diarrhea have been observed . It is important to adhere to recommended dosages to avoid potential toxicity and ensure optimal efficacy .
Metabolic Pathways
Cefovecin is primarily excreted unchanged in the urine and bile, indicating minimal metabolism in the body . The antibiotic’s high protein-binding capacity contributes to its prolonged half-life and sustained antibacterial activity . Cefovecin does not undergo significant metabolic transformation, which reduces the risk of drug interactions and enhances its safety profile .
Transport and Distribution
Cefovecin is administered via subcutaneous injection, allowing for rapid absorption and distribution throughout the body . The antibiotic is highly protein-bound, which facilitates its transport in the bloodstream and distribution to various tissues . Cefovecin’s high protein-binding capacity also contributes to its prolonged half-life and sustained antibacterial activity .
Subcellular Localization
Cefovecin’s subcellular localization is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The antibiotic targets penicillin-binding proteins, which are located in the bacterial cell membrane and are essential for cell wall synthesis . By binding to these proteins, Cefovecin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
準備方法
セフォベシンは、中間体を用いた一連の化学反応によって合成されます。その合成における重要なステップの1つは、反応性ハロゲン中間体の調製です。 これらの中間体は、その後、セフォベシンのC3置換セファロスポリン構造を形成するために使用されます . セフォベシンの工業生産には、有効成分であるセフォベシンナトリウムを無菌の水性希釈剤で再構成することが含まれます .
化学反応解析
セフォベシンは、次のようないくつかのタイプの化学反応を起こします。
置換反応: セフォベシンの合成には、反応性中間体を用いて最終的なセファロスポリン構造を形成する置換反応が関与しています.
加水分解: β-ラクタム系抗生物質であるセフォベシンは、加水分解を起こす可能性があり、その結果、β-ラクタム環が分解されて不活性化します.
これらの反応で使用される一般的な試薬には、ハロゲン中間体とさまざまな溶媒が含まれます。 これらの反応から生成される主な生成物は、活性なセファロスポリン化合物です .
化学反応の分析
Cefovecin undergoes several types of chemical reactions, including:
Substitution Reactions: The synthesis of Cefovecin involves substitution reactions where reactive intermediates are used to form the final cephalosporin structure.
Common reagents used in these reactions include halogen intermediates and various solvents. The major products formed from these reactions are the active cephalosporin compounds .
類似化合物との比較
セフォベシンは、セファロスポリン系抗生物質に属し、次のような他の化合物も含まれています。
生物活性
Cefovecin is a third-generation cephalosporin antibiotic developed primarily for veterinary use, particularly in treating bacterial infections in dogs and cats. Its unique pharmacokinetic properties, including a long half-life and high protein binding, allow for extended efficacy from a single subcutaneous injection. This article reviews the biological activity of cefovecin, supported by data tables, case studies, and detailed research findings.
Pharmacokinetics
Cefovecin exhibits a long half-life of approximately 5 days in dogs and up to 7 days in cats, with protein binding rates around 99% . This pharmacokinetic profile enables effective treatment of bacterial infections for up to 14 days following administration. The following table summarizes key pharmacokinetic parameters:
Parameter | Value |
---|---|
Half-life (Dogs) | 5 days |
Half-life (Cats) | 7 days |
Protein Binding | ~99% |
Bioavailability | High after subcutaneous injection |
Antimicrobial Spectrum
Cefovecin demonstrates broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. It has been shown to be effective against common pathogens such as Staphylococcus intermedius, Escherichia coli, and Pasteurella multocida. The minimum inhibitory concentration (MIC) values for these pathogens are as follows:
Pathogen | MIC90 (µg/mL) |
---|---|
Staphylococcus intermedius | 0.25 |
Escherichia coli | 1.0 |
Pasteurella multocida | 0.06 |
These values indicate cefovecin's potent bactericidal activity against prevalent pathogens in veterinary medicine .
Clinical Efficacy
Cefovecin has been evaluated in multiple clinical studies for its efficacy in treating skin infections in dogs and cats. In a study involving 354 dogs with bacterial skin infections, cefovecin was administered subcutaneously at 14-day intervals and demonstrated non-inferiority compared to oral amoxicillin/clavulanic acid, achieving an efficacy rate of up to 96.9% compared to 92.5% for the control group .
Case Study: Efficacy in Dogs
- Study Design : Randomized controlled trial comparing cefovecin with amoxicillin/clavulanic acid.
- Participants : 354 dogs with confirmed bacterial infections.
- Outcome : Clinical signs were scored at 28 days post-treatment, showing significant improvement in both groups but higher efficacy for cefovecin.
Case Study: Efficacy in Cats
In a separate study involving 291 cats with infected wounds or abscesses, a single dose of cefovecin (8 mg/kg) was found to be as effective as an oral antibiotic regimen over 14 days, achieving an efficacy rate of 96.6% compared to 90.9% for the control group .
Safety Profile
The safety of cefovecin has been assessed through various studies involving different animal species. Notably, no adverse effects were observed in lions administered doses of cefovecin at either 4 or 8 mg/kg . This suggests a favorable safety profile across species when used as directed.
Resistance Considerations
Despite its effectiveness, there are concerns regarding the potential for antimicrobial resistance associated with cefovecin use. A study focusing on feline pathogens indicated that increased use of cefovecin may correlate with rising resistance rates among certain bacterial strains . Continuous monitoring of resistance patterns is essential to ensure the ongoing efficacy of cefovecin.
特性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10-/t9-,11+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGQFXVQDVCVOK-QFKLAVHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234096-34-5 | |
Record name | Cefovecin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=234096-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefovecin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234096345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFOVECIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D1OL46ZIE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of cefovecin?
A1: Cefovecin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are enzymes responsible for the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan chains, leading to cell wall instability and ultimately bacterial cell death.
Q2: Which bacterial species are typically susceptible to cefovecin?
A2: Cefovecin exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. It is particularly effective against common veterinary pathogens, including Staphylococcus pseudintermedius, Staphylococcus aureus, Pasteurella multocida, Escherichia coli, and Proteus mirabilis. [, , ]
Q3: Are there any notable differences in cefovecin susceptibility among different geographical regions?
A3: Yes, studies have observed variations in cefovecin susceptibility among bacterial isolates from different regions. Notably, higher resistance rates in S. pseudintermedius, E. coli, and Proteus spp. were reported in Croatian strains compared to isolates from the EU and USA. []
Q4: What contributes to the extended duration of action of cefovecin?
A4: Cefovecin's long-lasting activity is attributed to several factors: - High Plasma Protein Binding: Cefovecin exhibits a high degree of binding to plasma proteins in certain species, primarily dogs and cats. [, ] This binding creates a reservoir of the drug in the bloodstream, allowing for a slow and sustained release.- Slow Elimination: Cefovecin has a relatively long elimination half-life compared to other cephalosporins. In dogs, the reported half-life is approximately 133 hours, while in cats, it is around 166 hours. [, ]
Q5: Does the high plasma protein binding translate to all species?
A5: No, the degree of plasma protein binding varies significantly among species. While cefovecin exhibits high protein binding in dogs, cats, and some other carnivores, binding is less pronounced in other animal groups like artiodactyls, perissodactyls, reptiles, and birds. []
Q6: How does the route of administration affect cefovecin's pharmacokinetics?
A6: Cefovecin is primarily administered subcutaneously (SC). After SC administration, it is rapidly absorbed, reaching peak plasma concentrations within a few hours. [, ] Studies in alpacas have shown that cefovecin exhibits good bioavailability (143%) after SC administration. []
Q7: What is the primary route of cefovecin elimination?
A7: Cefovecin is primarily eliminated through urinary excretion. [] Approximately 50% of the administered dose is excreted unchanged in the urine within 21 days in cats.
Q8: What are the common clinical applications of cefovecin in veterinary medicine?
A8: Cefovecin is approved for treating various bacterial infections in dogs and cats, including: - Skin infections: Superficial and deep pyoderma, abscesses, infected wounds, and bacterial folliculitis. [, , , ]- Urinary tract infections: Cystitis and pyelonephritis. [, ]- Periodontal disease: As an adjunctive therapy to periodontal scaling or surgery. []
Q9: How does the efficacy of cefovecin compare to other commonly used antibiotics for these indications?
A9: Studies have demonstrated that cefovecin is as effective as other commonly used antibiotics for treating bacterial infections in dogs and cats. For instance, cefovecin exhibited comparable efficacy to amoxicillin-clavulanic acid in treating canine pyoderma and wound infections. [] Similarly, it demonstrated non-inferiority to cephalexin for treating urinary tract infections in both dogs and cats. [, ]
Q10: Are there any situations where cefovecin might not be the optimal treatment choice, even if the bacteria are susceptible?
A10: While cefovecin is effective for many infections, there are some considerations: - Short half-life in certain species: Cefovecin's pharmacokinetic properties vary widely across species. In some animals, like rhesus monkeys, the half-life is significantly shorter, making it unsuitable for treating infections like skin wounds. [] - High resistance rates in some regions: As with many antibiotics, resistance is a concern. Veterinarians should consider local resistance patterns when choosing an antibiotic. []
Q11: What are the known mechanisms of resistance to cefovecin?
A11: Resistance to cefovecin can arise from several mechanisms: - Production of β-lactamases: Some bacteria produce enzymes called β-lactamases, which can hydrolyze the β-lactam ring of cefovecin, rendering it ineffective. []- Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity for cefovecin, leading to resistance.
Q12: Are there any safety concerns associated with cefovecin use in animals?
A12: Cefovecin is generally considered safe and well-tolerated in dogs and cats when administered appropriately. Studies have reported a low incidence of adverse effects associated with cefovecin treatment.
Q13: What are some ongoing research areas related to cefovecin?
A13: Ongoing research on cefovecin focuses on:- Understanding resistance mechanisms: To develop strategies to combat emerging resistance and preserve the efficacy of cefovecin.- Exploring its use in other species: To determine its suitability for treating bacterial infections in a wider range of animals, including exotic and wildlife species. [, , ]- Optimizing dosing regimens: To enhance efficacy and minimize the risk of resistance development.
Q14: What are the potential implications of cefovecin use on antimicrobial resistance in veterinary medicine?
A14: As with all antibiotics, judicious use of cefovecin is crucial to mitigate the risk of antimicrobial resistance. Implementing antimicrobial stewardship practices, such as using culture and susceptibility testing to guide treatment decisions, is essential. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。